N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide
Description
N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide is a chemical compound with a unique structure that includes a thiazole ring and a formamide group
Properties
CAS No. |
62435-96-5 |
|---|---|
Molecular Formula |
C7H10N2O4S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroxypropoxy)-1,3-thiazol-5-yl]formamide |
InChI |
InChI=1S/C7H10N2O4S/c10-2-5(12)3-13-7-8-1-6(14-7)9-4-11/h1,4-5,10,12H,2-3H2,(H,9,11) |
InChI Key |
CNYMEFCDIWENGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)OCC(CO)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide typically involves the reaction of 2,3-dihydroxypropyl derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and formamide-containing molecules. Examples include:
- 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
- 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide .
Uniqueness
N-[2-(2,3-Dihydroxypropoxy)-1,3-thiazol-5-yl]formamide is unique due to its specific combination of a thiazole ring and a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
